![molecular formula C16H19ClN2O B1421890 2-[(3,5-dimethylphenyl)amino]-N-phenylacetamide hydrochloride CAS No. 1258652-16-2](/img/structure/B1421890.png)
2-[(3,5-dimethylphenyl)amino]-N-phenylacetamide hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Molecular Structure and Bonding
- The molecular structure of similar compounds, such as 2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide, has been analyzed, revealing details about bond parameters and hydrogen bonding patterns. These findings contribute to understanding the structural characteristics of related acetanilides (B. Gowda et al., 2007).
Chemical Synthesis and Modifications
- Research has been conducted on the synthesis of various derivatives of similar compounds, indicating their potential as intermediates in chemical synthesis. For example, the synthesis of N-(substituted benzyl)-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides shows the versatility of these compounds in chemical reactions (B. Raju, 2008).
Pharmaceutical Applications
- Some studies have explored the potential pharmaceutical applications of related compounds. For instance, derivatives of 6-amino-2-phenylbenzothiazoles, similar in structure, have shown cytostatic activities against various human cell lines, indicating potential use in cancer treatment (L. Racané et al., 2006).
Antimicrobial Activity
- There is research indicating that certain analogues exhibit antimicrobial properties. For example, a study synthesized novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and tested them for antimicrobial activity, showing promising results against fungal and bacterial strains (H. Jayadevappa et al., 2012).
Chromatographic Applications
- The compounds have been used in the development of chiral stationary phases for high-performance liquid chromatography, indicating their utility in analytical chemistry (D. Kontrec et al., 2003).
Safety And Hazards
Propiedades
IUPAC Name |
2-(3,5-dimethylanilino)-N-phenylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O.ClH/c1-12-8-13(2)10-15(9-12)17-11-16(19)18-14-6-4-3-5-7-14;/h3-10,17H,11H2,1-2H3,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELTWIRILQPOGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC(=O)NC2=CC=CC=C2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-dimethylphenyl)amino]-N-phenylacetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



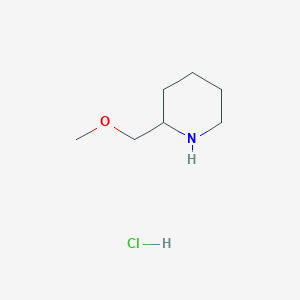

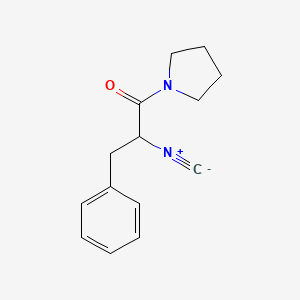

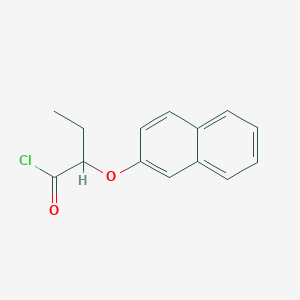

![N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B1421817.png)


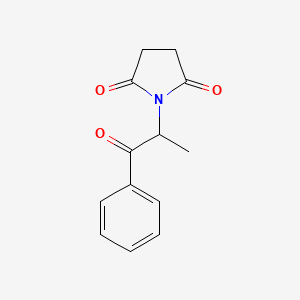
![3-Methyl-4-[methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B1421824.png)

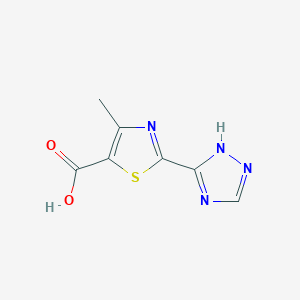
![4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1421830.png)